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Compound of Interest |

1-(2-Bromophenyl)ethanamine
Compound Name:
hydrochloride
CAS No.: 1187928-17-1
Cat. No.: B3026919
. J

In pharmaceutical development and chemical synthesis, unambiguous structural confirmation is
paramount. 13C NMR spectroscopy is a powerful, non-destructive technique that provides
critical information about the carbon framework of a molecule. Each unique carbon atom in a
structure produces a distinct signal, offering a direct count of non-equivalent carbons and
insights into their local electronic environment. For a molecule like 1-(2-
Bromophenyl)ethanamine hydrochloride, which features both an aromatic ring and an
aliphatic side chain, 13C NMR is indispensable for verifying its substitution pattern and overall
integrity.

Molecular Structure and Predicted Carbon
Environments

1-(2-Bromophenyl)ethanamine hydrochloride possesses a chiral center and an ortho-
disubstituted benzene ring. Due to the lack of molecular symmetry, all eight carbon atoms are
chemically non-equivalent and are expected to produce eight distinct signals in the 13C NMR
spectrum.

Caption: Molecular structure of 1-(2-Bromophenyl)ethanamine hydrochloride with carbon
numbering.

Predicted 13C NMR Chemical Shifts and Rationale
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While an experimental spectrum is the definitive source, a highly accurate prediction can be
formulated based on established principles of substituent effects on aromatic and aliphatic
systems. The chemical shifts (d) are predicted relative to a tetramethylsilane (TMS) standard at
0 ppm.

Analysis of the Aromatic Region (6 110-150 ppm)

The signals for the six carbons of the benzene ring are influenced by two substituents: the
bromine atom (-Br) and the 1-aminoethyl group (-CH(NHs*)CHs).

e C2 (ipso-Bromo): The carbon directly bonded to a halogen is subject to a strong deshielding
(paramagnetic) effect. However, heavy atoms like bromine also introduce significant spin-
orbit coupling, which can complicate predictions[1]. This signal is expected to be in the range
of  122-126 ppm. As a quaternary carbon, its signal intensity will likely be low[2].

o C1 (ipso-Alkyl): This carbon is attached to the ethylamine side chain. Alkyl groups are weakly
electron-donating. The proximity of the bromine and the steric hindrance from the ortho-
substituents will influence its position[3]. This quaternary carbon signal is predicted to be the
most downfield in the aromatic region, around & 140-144 ppm.

e C6: This carbon is ortho to the alkyl group and meta to the bromine. It will be moderately
deshielded. Predicted chemical shift:  128-131 ppm.

e C3: This carbon is ortho to the bromine and meta to the alkyl group. It will experience
deshielding from the adjacent bromine. Predicted chemical shift: & 132-135 ppm.

e C4 & C5: These carbons are meta and para to the bromine, respectively, and will be the
least affected, appearing closer to the typical aromatic range. C4 is predicted around o 129-
132 ppm, and C5 is predicted around & 127-130 ppm.

Analysis of the Aliphatic Region (6 10-60 ppm)

The chemical shifts of the ethylamine side chain are primarily influenced by the protonated
amine and the adjacent phenyl ring.

o C7 (Benzylic Methine): This carbon is attached to both the aromatic ring (a deshielding
environment) and the highly electronegative protonated nitrogen atom (-NHs*). This dual
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effect will shift its signal significantly downfield into the benzylic carbon range[2]. Predicted
chemical shift: d 50-55 ppm.

o C8 (Methyl): This terminal methyl group is furthest from the deshielding aromatic ring and
bromine atom. It will therefore be the most shielded carbon in the molecule, appearing at the
highest field (lowest ppm value)[4][5]. Predicted chemical shift: & 20-24 ppm.

Summary of Predicted Data
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Predicted Chemical o
Carbon Atom Type . Justification
Shift (6, ppm)

Aliphatic methyl, most
Ccs8 CHs (Methyl) 20-24 ] ]
upfield signal.

Benzylic and o to
c7 CH (Methine) 50 - 55 protonated amine,
strongly deshielded.

ipso-carbon attached
to bromine;

Cc2 C (Quaternary) 122 - 126 ] )
deshielded with heavy

atom effect[1].

Aromatic methine,
C5 CH (Aromatic) 127 - 130 least influenced by
substituents.

ortho to alkyl group,
C6 CH (Aromatic) 128 - 131 moderately
deshielded.

meta to bromine,
C4 CH (Aromatic) 129 - 132 moderately
deshielded.

) ortho to bromine,
C3 CH (Aromaitic) 132 - 135 )
strongly deshielded.

ipso-carbon attached

to the side chain, most
C1 C (Quaternary) 140 - 144 i i

downfield aromatic

signal.

Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-quality, reproducible 13C NMR spectrum, a standardized
protocol is essential. The hydrochloride salt form of the amine necessitates the use of a polar
protic or aprotic solvent.
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Step-by-Step Methodology

e Sample Preparation:

[e]

Weigh approximately 20-30 mg of 1-(2-Bromophenyl)ethanamine hydrochloride directly
into a clean, dry 5 mm NMR tube.

Add approximately 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D20) or
dimethyl sulfoxide-de (DMSO-de) are excellent choices due to their ability to dissolve
amine salts[6].

If using D20, add a small amount of a reference standard such as TSP (3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt), which is defined as 0.0 ppm[6]. If
using DMSO-ds, the residual solvent peak at & ~39.5 ppm can be used as a secondary
reference[7].

Cap the NMR tube and vortex gently until the sample is fully dissolved.

 Instrument Configuration & Calibration:

Use a spectrometer operating at a 13C frequency of at least 100 MHz (corresponding to a
400 MHz *H frequency).

Insert the sample into the magnet and allow it to equilibrate to the probe temperature
(typically 298 K) for 5-10 minutes.

Perform standard tuning and matching of the probe for the 13C nucleus.
Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical
solvent or reference signal.

o Data Acquisition Parameters:

o

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
systems) with a 30° pulse angle to allow for faster repetition rates.
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[e]

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm)
to ensure all signals are captured.

Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

Relaxation Delay (D1): A delay of 2-3 seconds is crucial. Quaternary carbons (C1 and C2)
have longer relaxation times, and an insufficient delay will cause their signals to be
suppressed or absent[2].

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a significant
number of scans is required. Start with 1024 scans and increase as needed to achieve an
adequate signal-to-noise ratio.

Data Processing:

Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-
noise ratio.

Perform a Fourier transform to convert the time-domain signal (FID) to the frequency-
domain spectrum.

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
Apply a baseline correction to obtain a flat and level baseline.

Calibrate the spectrum by setting the reference signal (TSP or residual solvent) to its
known chemical shift.

Experimental Workflow Diagram

Caption: Workflow for the acquisition and processing of the 13C NMR spectrum.

Advanced Techniques for Spectral Confirmation

To unequivocally confirm the assignments predicted in Table 1, spectral editing techniques are

highly recommended. A DEPT-135 (Distortionless Enhancement by Polarization Transfer)

experiment is particularly valuable. In a DEPT-135 spectrum:
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CHs groups appear as positive peaks.

CH:z groups appear as negative peaks (none in this molecule).

CH groups appear as positive peaks.

Quaternary (C) carbons are absent.

Running a DEPT-135 experiment would confirm C8 as a positive methyl signal, C3, C4, C5,
C6, and C7 as positive methine signals, and would cause the signals for C1 and C2 to
disappear, thus validating their assignment as quaternary carbons.

Conclusion

The 13C NMR spectrum of 1-(2-Bromophenyl)ethanamine hydrochloride provides a
detailed fingerprint of its carbon skeleton. Through a combination of foundational NMR
principles and predictive analysis based on substituent effects, this guide has established the
expected chemical shifts for all eight unique carbon atoms. The provided experimental protocol
outlines a robust methodology for obtaining high-quality data, which is critical for the verification
and characterization of this compound in a research and drug development setting. The
application of advanced techniques like DEPT-135 would serve as a final, definitive
confirmation of the spectral assignments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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